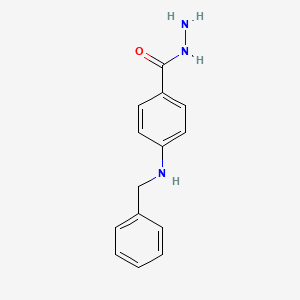

4-(Benzylamino)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzylamino)benzohydrazide is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is used in proteomics research .

Synthesis Analysis

A new series of benzyl moiety possessing 1,3,4-oxadiazole derivatives have been synthesized by the reaction of this compound with substituted aromatic acids in the presence of cyclizing agent phosphorus oxychloride . The structures of synthesized compounds were analyzed by chromatographic data and characterized by spectral analysis (FT-IR, 1H-NMR, C13 NMR and mass spectrum) .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR, 1H-NMR, C13 NMR and mass spectrum .Chemical Reactions Analysis

The reaction of this compound with substituted aromatic acids in the presence of cyclizing agent phosphorus oxychloride has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H15N3O and a molecular weight of 241.3 g/mol .Scientific Research Applications

Antimicrobial and Anticancer Applications

4-(Benzylamino)benzohydrazide derivatives have been studied extensively for their antimicrobial and anticancer potentials. For instance, a study synthesized a series of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides and evaluated them for in vitro antimicrobial and anticancer potentials. The study found compounds with potent antimicrobial agents and significant anticancer activity, highlighting the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2017). Additionally, another study on N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides revealed their high antifungal potential compared to antibacterial potential, with several compounds displaying higher anticancer potential than standard drugs (Saini et al., 2014).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives are also key areas of research. A study demonstrated the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, using microwave-aided hydrazinolysis and acylation, showcasing an efficient method for producing such compounds (Santosa et al., 2019). Moreover, another research involved the synthesis of 4-(tosylamino)benzohydrazide derivatives, emphasizing their antibacterial and antifungal activities, along with theoretical calculations of electronic properties (Thangam et al., 2018).

Pharmacological Properties

Benzohydrazide derivatives, including this compound, are noted for their diverse pharmacological properties. For instance, their anti-inflammatory activity was explored in a study synthesizing benzohydrazides and 2-phenylacetohydrazides bearing Biphenyl moiety and vanillin hybrid, with compounds showing significant anti-inflammatory activity (Reddy & Kathale, 2017). In another study, substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs were synthesized and evaluated for antioxidant, anti-inflammatory, and antimicrobial activity, highlighting their potential in various biological applications (Bala et al., 2013).

Other Biological Activities

Benzohydrazides have been recognized for their wide range of biological properties, including anti-convulsant, anti-cancer, and anti-tubercular activities. A review article compiled information on distinct benzohydrazide derivatives synthesized by various authors, emphasizing their broad spectrum of biological activities (Kumari & Bansal, 2018).

Mechanism of Action

Target of Action

It is known that benzohydrazide derivatives have shown activity against various targets, including antibacterial, antifungal, and antiviral agents .

Biochemical Pathways

Benzohydrazide derivatives have been associated with a wide range of biological properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzohydrazide derivatives have demonstrated a range of bioactivities, including antibacterial, antifungal, and antiviral effects .

Future Directions

In a study, a new series of benzyl moiety possessing 1,3,4-oxadiazole derivatives were synthesized and showed the ability to effectively inhibit the growth of Gram-positive bacteria . The study suggests that these derivatives may be promising structures for further functionalization, in order to increase their antimicrobial activity, and decrease their cytotoxicity .

Biochemical Analysis

Biochemical Properties

Benzohydrazides, a class of compounds to which 4-(Benzylamino)benzohydrazide belongs, have been reported to exhibit diverse biological properties, including antibacterial, antifungal, anti-inflammatory, antimalarial, and antitubercular activities .

Cellular Effects

Benzohydrazides have been reported to exhibit significant biological activities, suggesting that they may interact with various cellular processes .

Molecular Mechanism

Benzohydrazides have been reported to exhibit diverse biological properties, suggesting that they may interact with various biomolecules .

properties

IUPAC Name |

4-(benzylamino)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-17-14(18)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,16H,10,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWMYMBEWDSDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)

![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)

![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)

![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)